Amfenac-d5 (sodium)

Bioanalysis LC-MS/MS Pharmacokinetics

Amfenac-d5 (sodium) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) amfenac sodium, wherein five hydrogen atoms on the benzoyl phenyl ring are replaced with deuterium (²H). The resulting isotopic mass shift (+5 Da) enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of unlabeled amfenac in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C15H12NNaO3
Molecular Weight 282.28 g/mol
Cat. No. B12367340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfenac-d5 (sodium)
Molecular FormulaC15H12NNaO3
Molecular Weight282.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
InChIInChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1/i1D,2D,3D,5D,6D;
InChIKeyMJAQSCHBMPGJES-SEBYRMSDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amfenac-d5 (Sodium) for LC-MS/MS Quantification & COX Inhibition Studies


Amfenac-d5 (sodium) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) amfenac sodium, wherein five hydrogen atoms on the benzoyl phenyl ring are replaced with deuterium (²H) . The resulting isotopic mass shift (+5 Da) enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of unlabeled amfenac in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As the active metabolite of the ophthalmic prodrug nepafenac, the unlabeled parent compound exhibits potent cyclooxygenase (COX) inhibition, with reported IC50 values for COX-1 and COX-2 of 250 nM and 150 nM, respectively, in recombinant enzyme assays .

Why Unlabeled Amfenac or Structural Analogs Cannot Substitute for Amfenac-d5 (Sodium) in Quantitative LC-MS Workflows


Substituting Amfenac-d5 (sodium) with its unlabeled counterpart (Amfenac sodium) or a structurally related analog in a quantitative LC-MS/MS assay fundamentally compromises analytical validity. Unlike unlabeled amfenac, which co-elutes and shares identical mass transitions with the endogenous analyte, the deuterated analog provides near-identical chromatographic behavior and ionization efficiency while maintaining a distinct mass detectable in the MS . This allows the deuterated internal standard to correct for matrix effects, ion suppression, and variability in sample preparation—critical factors that structural analogs cannot adequately compensate for due to differences in their physicochemical properties. Regulatory guidelines, including those from the FDA and EMA, explicitly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure accuracy, precision, and reproducibility .

Quantitative Evidence for Amfenac-d5 (Sodium): A Comparator-Based Procurement Guide


Deuterium Labeling (+5 Da) Enables Accurate Quantification of Amfenac in Complex Biological Matrices

Amfenac-d5 incorporates five deuterium atoms on the benzoyl phenyl ring, resulting in a molecular weight increase of 5.03 Da compared to unlabeled amfenac . This mass shift is sufficient to prevent isotopic overlap in mass spectrometry while preserving near-identical physicochemical properties (e.g., retention time, ionization efficiency) . In contrast, the use of an unlabeled structural analog as an internal standard introduces significant quantification bias due to differential matrix effects and recovery [1].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Amfenac Demonstrates Superior Potency for COX-2 Inhibition Over Key Ophthalmic NSAIDs Ketorolac and Bromfenac

In a head-to-head in vitro pharmacodynamic study, amfenac exhibited the most potent inhibition of the COX-2 enzyme when compared directly to ketorolac and bromfenac [1]. While the study reported that ketorolac was the most potent inhibitor of COX-1, amfenac was specifically identified as the most potent inhibitor of the inducible COX-2 isoenzyme [1]. This distinction is critical for targeting inflammation with a potentially improved safety profile.

Ophthalmology Inflammation Cyclooxygenase Pharmacodynamics

Comparative COX-1/COX-2 Inhibition Profile of Amfenac Versus Diclofenac and Bromfenac

A study comparing the in vitro COX inhibitory activities of diclofenac, bromfenac, and amfenac reported distinct IC50 values for each enzyme [1]. Amfenac demonstrated an IC50 of 15.3 nM for COX-1 and 20.4 nM for COX-2 [1]. This profile contrasts with bromfenac, which showed greater absolute potency (IC50: 5.56 nM for COX-1, 7.45 nM for COX-2), and diclofenac, which exhibited a different potency and selectivity profile [1].

Cyclooxygenase NSAID Enzyme Inhibition Selectivity

Amfenac is the Active Metabolite Responsible for the Efficacy of the Prodrug Nepafenac

Nepafenac is an ophthalmic prodrug designed for enhanced corneal penetration. Upon entering the eye, it is rapidly hydrolyzed by intraocular tissue hydrolases to its active metabolite, amfenac [1]. This conversion is essential for therapeutic effect, as nepafenac itself exhibits weak COX inhibitory activity. A clinical study confirmed that the combined aqueous humor exposure (AUC) of nepafenac and its active metabolite amfenac was significantly higher than that of other tested NSAIDs (P<0.05) [2].

Prodrug Metabolism Ocular Pharmacology Bioactivation

Amfenac-d5 (Sodium) is Supplied at ≥98% Isotopic Purity, Minimizing Cross-Contribution in MS Quantification

The utility of a deuterated internal standard is directly tied to its isotopic purity. Amfenac-d5 (sodium) is commercially supplied with a chemical and isotopic purity of ≥98% . This high level of enrichment ensures that the signal from the internal standard channel is minimally contaminated by naturally occurring isotopes of the analyte (e.g., M+1, M+2), a common source of systematic error in quantitative LC-MS/MS [1].

Analytical Chemistry Reference Standard Quality Control Isotopic Purity

Optimal Use Cases for Amfenac-d5 (Sodium) in Research & Development


Internal Standard for Validated LC-MS/MS Quantification of Amfenac in Biological Matrices

The primary and most evidence-backed application for Amfenac-d5 (sodium) is its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. This application is mandated by regulatory guidance for bioanalytical method validation [1]. By compensating for matrix effects and variability in sample extraction, it enables the accurate and precise measurement of amfenac concentrations in complex samples such as human or animal plasma, urine, and ocular tissues. The 5-Da mass difference ensures unambiguous detection separate from the analyte .

Pharmacokinetic and Pharmacodynamic Studies of Nepafenac

Given that amfenac is the active metabolite of the widely used ophthalmic prodrug nepafenac, the deuterated compound is an essential tool for comprehensive pharmacokinetic (PK) studies. Researchers can use Amfenac-d5 (sodium) to accurately quantify the conversion of nepafenac to its active form in various ocular compartments (e.g., aqueous humor, cornea, retina/choroid) [2]. This data is crucial for correlating drug exposure with pharmacodynamic (PD) effects, such as COX-2 inhibition, and for developing improved formulations or dosing regimens [3].

In Vitro COX Inhibition Assays with Enhanced Quantitative Precision

In studies evaluating the pharmacodynamics of amfenac, such as enzyme inhibition assays measuring IC50 values against COX-1 and COX-2, Amfenac-d5 (sodium) can be used as an internal standard to verify the exact concentration of the drug in the assay medium [4]. This is particularly valuable in experiments where drug loss due to non-specific binding or degradation is a concern. Using a deuterated internal standard ensures that the reported inhibitory potency (e.g., an IC50 of 20.4 nM for COX-2) is based on the actual, not nominal, drug concentration [4].

Reference Standard for Method Development and Quality Control

Amfenac-d5 (sodium) serves as a fully characterized reference standard for developing and validating analytical methods for the detection and quantification of amfenac-related impurities or the parent drug in active pharmaceutical ingredients (APIs) and finished drug products . Its defined isotopic purity and chemical identity make it suitable for system suitability tests, calibration curve preparation, and as a tracer for establishing traceability to pharmacopeial standards, supporting both research and quality control (QC) applications in pharmaceutical manufacturing .

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